molecular formula C19H18N2O5 B6412389 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261956-90-4

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412389
CAS RN: 1261956-90-4
M. Wt: 354.4 g/mol
InChI Key: NCRJOPWCHRMFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% (2N4P), is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a melting point of 178-179 °C and a boiling point of 281-283 °C. It is insoluble in water, but soluble in alcohol and ether. 2N4P has a variety of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in pharmacological research.

Mechanism of Action

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormone-like substances that play an important role in the inflammatory response. 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% binds to the active site of the enzyme, blocking its activity. This prevents the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been found to reduce the production of nitric oxide, which is a key mediator of inflammation.

Advantages and Limitations for Lab Experiments

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. However, 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be toxic if ingested, and it should be handled with care. In addition, it is not suitable for use in humans, as it has not been tested for safety in humans.

Future Directions

There are a number of potential future directions for research on 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%. These include further study of its anti-inflammatory and analgesic effects, as well as its potential as a therapeutic agent for the treatment of inflammation and pain. In addition, further research could be done to investigate its potential as an inhibitor of other enzymes and its potential as a catalyst for the synthesis of other compounds. Additionally, further research could be done to investigate the safety and efficacy of 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% for use in humans.

Synthesis Methods

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of piperidine-1-carbonyl chloride with 2-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-nitro-4-piperidine-1-carbonylbenzoic acid. This is then converted to the nitrobenzoic acid by reaction with nitric acid. Finally, the acid is purified by recrystallization from ethanol.

Scientific Research Applications

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a drug in pharmacological research.

properties

IUPAC Name

2-nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(19(23)24)17(12-15)21(25)26/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJOPWCHRMFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692303
Record name 3-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261956-90-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-nitro-4′-(1-piperidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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